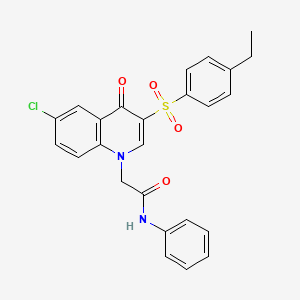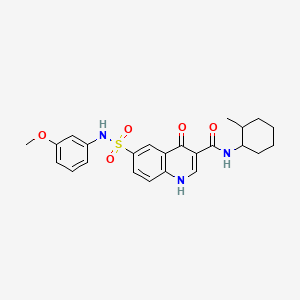![molecular formula C8H7N3O2 B2857568 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 2138159-60-9](/img/structure/B2857568.png)
6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde” is a chemical compound with the CAS Number: 2138159-60-9 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . This procedure shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Mass spectrometry can provide information about the molecular weight and the molecular formula of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. It can participate in multi-component reactions (MCR) to expand molecular diversity . The design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention .Physical And Chemical Properties Analysis
This compound is a pale yellow powder . It has a melting point of 298–300 °C . The compound is soluble in DMSO .Scientific Research Applications
Synthetic Chemistry Innovations
Research efforts have led to the synthesis of novel derivatives and the exploration of their chemical properties and reactivities. For instance, the interaction of related pyrimidine compounds with glycine esters has revealed potential pathways to derive new molecules with unique structures, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018). This research underscores the compound's utility in synthesizing biologically active molecules, potentially opening avenues for drug development.
Anticancer and Antimicrobial Potential
The exploration of pyrrolo[2,3-d]pyrimidine derivatives for their anticancer and antimicrobial activities highlights the therapeutic potential of these compounds. Quijano et al. (1990) discussed reactions leading to novel oxazolo[3,2-c]pyrrolo[3,2-e]pyrimidine systems, assessing their anticancer and antimicrobial properties (Quijano et al., 1990). Such studies are foundational for future drug discovery and development efforts, indicating the compound's relevance in medicinal chemistry.
Catalytic Applications and Molecular Interactions
In the realm of catalysis and molecular interactions, derivatives of related pyrrolopyrimidines have shown promise. For example, pyridodipyrimidines, which share structural similarities, have been utilized as NAD(P)+ model catalysts for the oxidation of alcohols, demonstrating the potential of such compounds in biochemical and synthetic applications (Yoneda et al., 1981).
Unnatural Base Pair Development
Moreover, the development of unnatural base pairs for expanding the genetic alphabet involves compounds like pyrrole-2-carbaldehyde derivatives. Mitsui et al. (2003) developed an unnatural hydrophobic base, pairing it with 9-methylimidazo[(4,5)-b]pyridine, showcasing the compound's application in genetic engineering and molecular biology (Mitsui et al., 2003).
Future Directions
The development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds is still of great importance to synthetic and medical chemists . The design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5(2-12)6-7(11-4)8(13)10-3-9-6/h2-3,11H,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKLKWXCDOCGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=O)NC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)

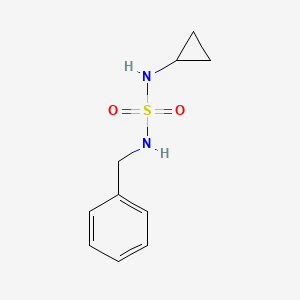
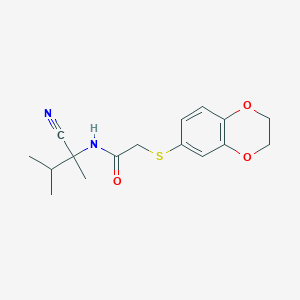
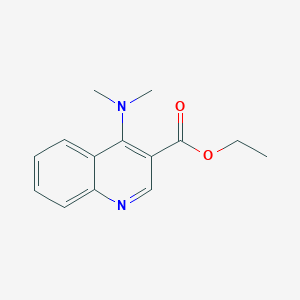
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
